molecular formula C12H10BrNO3 B13888211 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid

1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid

Cat. No.: B13888211
M. Wt: 296.12 g/mol
InChI Key: LKCKCENQVCXZMH-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes an acetyl group, a bromine atom, and a carboxylic acid group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent bromination and acetylation steps introduce the bromine and acetyl groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery for conditions like cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid involves its interaction with specific molecular targets. The acetyl and bromine groups can enhance binding affinity to enzymes or receptors, influencing biological pathways. For example, it may inhibit certain enzymes by mimicking natural substrates or binding to active sites, thereby blocking their activity .

Comparison with Similar Compounds

  • 1-Acetylindole-3-carboxylic acid
  • 5-Bromoindole-3-carboxylic acid
  • 6-Methylindole-3-carboxylic acid

Comparison: 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid is unique due to the combination of acetyl, bromine, and methyl groups on the indole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, compared to its analogs .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

1-acetyl-5-bromo-6-methylindole-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-6-3-11-8(4-10(6)13)9(12(16)17)5-14(11)7(2)15/h3-5H,1-2H3,(H,16,17)

InChI Key

LKCKCENQVCXZMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2C(=O)C)C(=O)O

Origin of Product

United States

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